molecular formula C21H20FN3O2S2 B2720803 N-(4-ethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941874-27-7

N-(4-ethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2720803
CAS No.: 941874-27-7
M. Wt: 429.53
InChI Key: ZKOADMOPOWYBCO-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a synthetically designed small molecule that incorporates a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This hybrid compound is of significant interest in early-stage drug discovery, particularly for researchers investigating novel oncological and targeted therapies. Its molecular architecture, which features a thioether-linked acetamide chain and fluorophenyl moiety, is engineered to potentially interact with multiple biological targets. The structural motif of this compound is characteristic of molecules studied for their mechanism-based applications in cancer research . The inclusion of a fluorine atom on the phenyl ring is a common strategy in lead optimization to modulate a compound's electronic properties, metabolic stability, and binding affinity. The compound's design allows it to be explored as a potential inhibitor of various enzymatic pathways involved in disease progression. Similar thiazole-bearing hybrids have been reported to exhibit activity across a panel of cancer cell lines, providing a rationale for screening this compound in similar in vitro assays . Furthermore, the presence of the thioether linkage adjacent to the thiazole ring may contribute to its potential bioactivity, as such linkages are often found in pharmacologically active agents. This reagent is intended for use in biochemical research, including but not limited to target identification, mechanism of action studies, and structure-activity relationship (SAR) investigations to advance the development of new therapeutic candidates.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S2/c1-2-14-3-7-16(8-4-14)23-19(26)11-18-12-28-21(25-18)29-13-20(27)24-17-9-5-15(22)6-10-17/h3-10,12H,2,11,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOADMOPOWYBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a fluorophenyl group , a thiazole moiety , and an acetamide functional group , which may influence its pharmacological properties.

Chemical Structure and Properties

The chemical structure can be represented as follows:

N 4 ethylphenyl 2 2 2 4 fluorophenyl amino 2 oxoethyl thio thiazol 4 yl acetamide\text{N 4 ethylphenyl 2 2 2 4 fluorophenyl amino 2 oxoethyl thio thiazol 4 yl acetamide}

Key Structural Features:

  • Fluorophenyl Group : Enhances lipophilicity and potentially increases bioavailability.
  • Thiazole Moiety : Known for its role in various biological activities, particularly in antimicrobial and anticancer properties.
  • Acetamide Functional Group : Contributes to the compound's solubility and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.
  • Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, comparable to established antibiotics.
  • Neuroprotective Effects : Investigations into its neuroprotective capabilities indicate potential applications in treating neurodegenerative diseases.

Antitumor Activity

A study evaluated the cytotoxic effects of thiazole derivatives, including this compound. Results indicated significant activity against human cancer cell lines, with the thiazole ring playing a crucial role in enhancing cytotoxicity.

CompoundIC50 (µg/mL)Target Cell Line
N-(4-fluorophenyl)...1.61 ± 1.92A549 (Lung Cancer)
N-(4-fluorophenyl)...1.98 ± 1.22MCF7 (Breast Cancer)

Antimicrobial Studies

The compound's antimicrobial activity was assessed against several bacterial strains, revealing promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20

These findings suggest that the thiazole component significantly contributes to the antibacterial properties of the compound.

The proposed mechanism of action for this compound involves interaction with specific biological targets, potentially including enzymes or receptors involved in cell proliferation and survival pathways. The fluorinated aromatic ring may enhance binding affinity to these targets due to increased lipophilicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole Cores

Compound Name / ID Core Structure Key Substituents Synthesis Method Key Properties Reference
Target Compound Thiazole - 4-Ethylphenylacetamide
- Thioether-linked 2-(4-fluorophenylamino)-2-oxoethyl
Multi-step alkylation and condensation Potential enhanced lipophilicity and metabolic stability due to ethyl and thioether groups
N-(4-Phenyl-2-thiazolyl)acetamide Thiazole - Phenylacetamide
- No thioether or fluorophenyl groups
Reaction of 2-aminothiazole with acetonitrile (AlCl₃) Simpler structure; lower molecular weight but reduced electronic effects from halogens
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Thiophene - Bromophenyl
- Thienylacetamide
Friedel-Crafts acylation Exhibits antimycobacterial activity; bromine may enhance halogen bonding
Compound 8 () Quinazolinone - 4-Sulfamoylphenyl
- Thioacetamide
Alkylation of 1,2,4-triazoles High melting point (315.5°C); sulfamoyl group improves solubility

Substituent Effects on Bioactivity

  • Fluorophenyl vs. Bromophenyl : Fluorine’s electronegativity enhances binding to aromatic pockets in enzymes, while bromine’s bulkiness may improve hydrophobic interactions .
  • Thioether vs. Sulfonamide : Thioether linkages (as in the target compound) offer greater oxidation resistance compared to sulfonamides (e.g., compounds in ), which may improve in vivo stability .
  • Ethylphenyl vs.

Physicochemical and Spectral Data

Property Target Compound N-(4-Phenyl-2-thiazolyl)acetamide N-(4-Bromophenyl)-2-(2-thienyl)acetamide
Molecular Weight ~443 g/mol (estimated) 218 g/mol 352 g/mol
Key IR Bands - νC=O (1680–1700 cm⁻¹)
- νN-H (3300 cm⁻¹)
- νC=O (1663 cm⁻¹) - νC=O (1682 cm⁻¹)
- νC-Br (600 cm⁻¹)
Thermal Stability Not reported MP: 269°C () MP: 262–315°C (varies by substituent)

Key Findings and Implications

Structural Flexibility : The target compound’s thioether and fluorophenyl groups distinguish it from simpler thiazole acetamides, offering a balance of electronic effects and stability.

Synthetic Complexity : Multi-step syntheses (e.g., alkylation, condensation) are common for such derivatives, but methods in and demonstrate high-yield pathways for scalable production.

Bioactivity Potential: Fluorophenyl and thiazole motifs are recurrent in antimicrobial and anticancer agents, suggesting the target compound warrants further in vitro screening .

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